molecular formula C25H20Cl2F3N3O B11100432 2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11100432
M. Wt: 506.3 g/mol
InChI Key: HAFCBMLMNYJCNJ-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-CHLOROPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, trifluoromethyl, and carbonitrile

Preparation Methods

The synthesis of 2-AMINO-4-(4-CHLOROPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The synthetic routes often include the following steps:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino group: This step may involve nucleophilic substitution reactions.

    Incorporation of the chloro and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Final assembly and purification: The final compound is obtained through a series of purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-AMINO-4-(4-CHLOROPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific functional groups being targeted.

Scientific Research Applications

2-AMINO-4-(4-CHLOROPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-CHLOROPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-(4-CHLOROPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include:

The uniqueness of 2-AMINO-4-(4-CHLOROPHENYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H20Cl2F3N3O

Molecular Weight

506.3 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H20Cl2F3N3O/c1-24(2)10-19-22(20(34)11-24)21(13-3-6-15(26)7-4-13)16(12-31)23(32)33(19)18-9-14(25(28,29)30)5-8-17(18)27/h3-9,21H,10-11,32H2,1-2H3

InChI Key

HAFCBMLMNYJCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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